molecular formula C14H8ClFO4 B6406200 2-(4-Carboxy-3-fluorophenyl)-6-chlorobenzoic acid, 95% CAS No. 1261964-27-5

2-(4-Carboxy-3-fluorophenyl)-6-chlorobenzoic acid, 95%

Cat. No.: B6406200
CAS No.: 1261964-27-5
M. Wt: 294.66 g/mol
InChI Key: RLYOJGSZJAKOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxy-3-fluorophenyl)-6-chlorobenzoic acid, commonly abbreviated as 2-CFPCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline solid that is soluble in water and ethanol. It is widely used as a reagent in organic synthesis, and has been studied for its potential applications in various areas of biochemistry and physiology.

Scientific Research Applications

2-CFPCA has been studied for its potential applications in various scientific research areas, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used in the synthesis of various organic compounds and as a reagent in organic synthesis. In physiology, it has been studied for its potential applications in the treatment of various diseases and disorders. In pharmacology, it has been studied for its potential applications in drug design and drug delivery.

Mechanism of Action

2-CFPCA has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting the activity of acetylcholinesterase, 2-CFPCA can increase the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-CFPCA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase the levels of the neurotransmitter acetylcholine in the body, which can lead to an increase in alertness and focus. Additionally, it has been found to increase the activity of the enzyme choline acetyltransferase, which is involved in the production of acetylcholine. This can lead to an increase in cognitive function and memory.

Advantages and Limitations for Lab Experiments

2-CFPCA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, with a purity of up to 95%. This makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively inexpensive and easy to synthesize. However, it is important to note that 2-CFPCA is highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-CFPCA in scientific research. One potential application is in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, it could be used in the development of drugs for the treatment of depression and anxiety. Furthermore, it could be used in the development of drugs for the treatment of pain and inflammation. Finally, it could be used in the development of drugs for the treatment of cancer and other diseases.

Synthesis Methods

2-CFPCA can be synthesized from 4-chlorobenzoic acid and 3-fluorophenol in a two-step process. The first step is the condensation of 4-chlorobenzoic acid and 3-fluorophenol in the presence of sodium hydroxide. This reaction produces the amide 2-chloro-4-fluorobenzamide, which can then be converted to 2-CFPCA through an acid-catalyzed hydrolysis reaction. This synthesis method has been found to be highly efficient, with a yield of up to 95%.

Properties

IUPAC Name

2-(4-carboxy-3-fluorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-10-3-1-2-8(12(10)14(19)20)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYOJGSZJAKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690942
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-27-5
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.